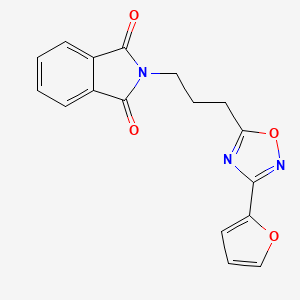
2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic compound featuring a furan ring, an oxadiazole ring, and an isoindoline-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves multiple steps:
-
Formation of the Furan-2-yl-1,2,4-oxadiazole Intermediate
Starting Materials: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent like phosphorus oxychloride (POCl₃).
Reaction Conditions: The reaction is carried out under reflux conditions to form the 1,2,4-oxadiazole ring.
-
Alkylation Step
Starting Materials: The furan-2-yl-1,2,4-oxadiazole intermediate and 1,3-dibromopropane.
Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
-
Cyclization to Isoindoline-1,3-dione
Starting Materials: The alkylated intermediate and phthalic anhydride.
Reaction Conditions: The reaction is conducted under reflux in a suitable solvent like acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
-
Oxidation
- The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
-
Reduction
- The oxadiazole ring can be reduced using hydrogenation conditions with catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
-
Substitution
- The isoindoline-1,3-dione moiety can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with Pd/C.
Substitution: Amines, alcohols, bases like sodium hydride (NaH).
Major Products
Oxidation: Furan epoxides.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with biological targets.
Antimicrobial Agents: Explored for its antimicrobial properties.
Industry
Materials Science: Used in the synthesis of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their properties.
作用機序
The mechanism by which 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function to alter cellular signaling pathways.
DNA Intercalation: Binding to DNA to disrupt replication and transcription processes.
類似化合物との比較
Similar Compounds
2-(3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Similar structure but with a thiophene ring instead of a furan ring.
2-(3-(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Electronic Properties: The furan ring imparts unique electronic characteristics that can influence the compound’s reactivity and interaction with biological targets.
Biological Activity: The specific arrangement of functional groups can result in distinct biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of 2-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16-11-5-1-2-6-12(11)17(22)20(16)9-3-8-14-18-15(19-24-14)13-7-4-10-23-13/h1-2,4-7,10H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGKVZVBWMHAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
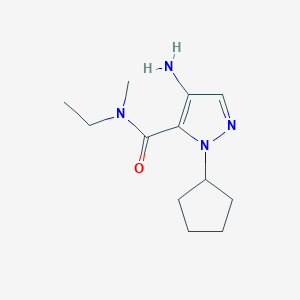
![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2976001.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2976002.png)
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]oxolane-3-carboxamide](/img/structure/B2976003.png)
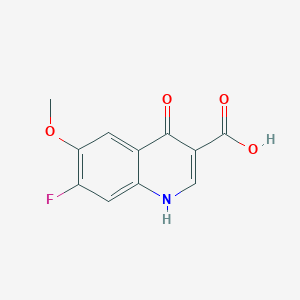
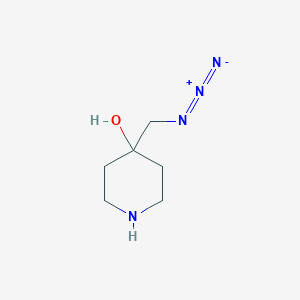
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2976007.png)
![N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2976011.png)
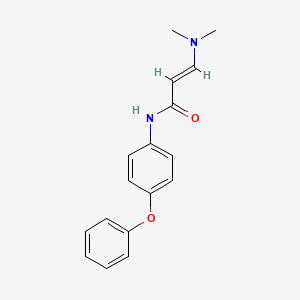
![1-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2976014.png)
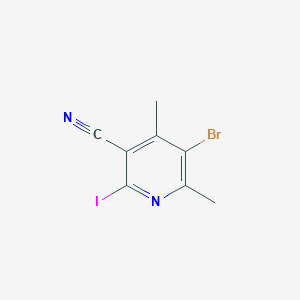
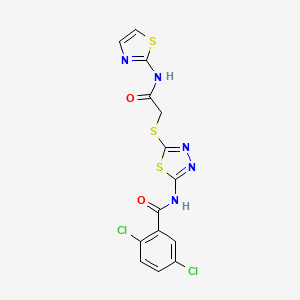
![2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2976019.png)
![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2976023.png)
